Acid Red 119
Overview
Description
It appears as a red to dark red powder and is soluble in water and alcohol solvents but insoluble in ether solvents . This compound is primarily used for dyeing leather, fiber, paper, and some plastics. Additionally, it is utilized in the biomedical field as a cell stain .
Mechanism of Action
Target of Action
Acid Red 119 is primarily used as a dye in various industries . Its primary targets are the materials it is intended to color, such as textiles . The dye binds to these materials, imparting a red color .
Mode of Action
The interaction of this compound with its targets is largely a physical process. The dye molecules adhere to the surface of the material, often through weak intermolecular forces . The exact nature of these interactions can depend on the specific characteristics of the material, such as its chemical composition and physical structure .
Biochemical Pathways
It can be removed from aqueous solutions when polyaluminum chloride (pac) and polyaluminum chloride sludge (pacs) are used as coagulants . This suggests that it may interact with these substances in the environment, potentially affecting its distribution and persistence .
Result of Action
The primary result of this compound’s action is the coloring of materials. When applied to a material, it imparts a red color . This coloration can be stable under various conditions, making this compound useful in a variety of industrial applications .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the solution can affect the dye’s ability to bind to a material . Additionally, the presence of other chemicals, such as PAC and PACS, can influence the dye’s distribution in the environment .
Biochemical Analysis
Biochemical Properties
Acid Red 119 plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to bind with polyaluminum chloride and polyaluminum chloride sludge, which are used as coagulants in wastewater treatment . This interaction helps in the removal of the dye from aqueous solutions. Additionally, this compound can interact with various enzymes involved in its degradation, such as those produced by Bacillus thuringiensis . These interactions are crucial for understanding the dye’s behavior in biological systems.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the dye can induce oxidative stress in cells, leading to changes in gene expression related to stress response . Additionally, this compound can disrupt cellular metabolism by interfering with mitochondrial function, which can lead to altered energy production and cell viability.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The dye can inhibit or activate enzymes, depending on the context of its use. For example, this compound has been shown to inhibit certain enzymes involved in oxidative stress pathways, leading to an accumulation of reactive oxygen species . This inhibition can result in changes in gene expression and cellular function, highlighting the dye’s impact at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The dye’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under extreme conditions such as high temperatures and varying pH levels . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including sustained oxidative stress and altered gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the dye may have minimal impact on cellular function. At higher doses, this compound can induce toxic effects, including oxidative stress, inflammation, and cell death . Threshold effects have been observed, where a certain concentration of the dye is required to elicit a significant biological response. Understanding these dosage effects is crucial for assessing the safety and potential risks associated with this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and removal from the body. The dye can be metabolized by enzymes such as those produced by Bacillus thuringiensis, which degrade the dye into less harmful compounds . These metabolic pathways are essential for understanding how this compound is processed in biological systems and its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The dye can be taken up by cells through endocytosis and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and function, making it important to study these aspects to understand the dye’s overall impact on cellular health.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The dye has been observed to localize in mitochondria, where it can interfere with mitochondrial function and induce oxidative stress . Understanding the subcellular localization of this compound is crucial for elucidating its mechanisms of action and potential effects on cellular function.
Preparation Methods
The synthesis of Acid Red 119 typically involves the reaction of anthracene anhydride with aminobenzenesulfonic acid . The reaction conditions include appropriate temperature and reaction time, along with stirring and pH adjustment during the process . Industrial production methods follow similar synthetic routes but are optimized for large-scale production to ensure consistency and efficiency.
Chemical Reactions Analysis
Acid Red 119 undergoes various chemical reactions, including:
Oxidation: This reaction can alter the dye’s color properties and stability.
Reduction: Reduction reactions can break down the dye into simpler compounds.
Substitution: Substitution reactions can modify the dye’s structure, potentially altering its solubility and application properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium dithionite, and various acids and bases for pH adjustments . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Acid Red 119 has a wide range of scientific research applications:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed as a cell stain in microscopy and other imaging techniques.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in textile dyeing, paper manufacturing, and plastic coloring .
Comparison with Similar Compounds
Acid Red 119 can be compared with other similar compounds, such as:
Acid Red 88: Another red dye used in similar applications but with different solubility and stability properties.
Acid Red 87: Known for its use in textile dyeing and paper manufacturing.
Acid Red 52: Utilized in the food industry as a colorant .
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of this compound in various fields.
Properties
IUPAC Name |
disodium;3-[[N-ethyl-4-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]anilino]methyl]benzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27N5O6S2.2Na/c1-2-36(21-22-7-5-9-26(19-22)43(37,38)39)25-15-13-23(14-16-25)32-34-30-17-18-31(29-12-4-3-11-28(29)30)35-33-24-8-6-10-27(20-24)44(40,41)42;;/h3-20H,2,21H2,1H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGVRMLIQVFLPE-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)N=NC3=CC=C(C4=CC=CC=C43)N=NC5=CC(=CC=C5)S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25N5Na2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60890000 | |
Record name | C.I Acid Red 119 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60890000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
673.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70210-06-9, 12220-20-1 | |
Record name | Acid Red 119 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070210069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 3-[[ethyl[4-[2-[4-[2-(3-sulfophenyl)diazenyl]-1-naphthalenyl]diazenyl]phenyl]amino]methyl]-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I Acid Red 119 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60890000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 3-[[ethyl[4-[[4-[(3-sulphonatophenyl)azo]-1-naphthyl]azo]phenyl]amino]methyl]benzenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.618 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzenesulfonic acid, 3-[[ethyl[4-[2-[4-[2-(3-sulfophenyl)diazenyl]-1-naphthalenyl]diazenyl]phenyl]amino]methyl]-, sodium salt (1:2) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.083 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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